molecular formula C7H6Br2O B13182438 2-(2,2-Dibromoethenyl)-5-methylfuran

2-(2,2-Dibromoethenyl)-5-methylfuran

Cat. No.: B13182438
M. Wt: 265.93 g/mol
InChI Key: IKSLUVUZTMFSFI-UHFFFAOYSA-N
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Description

2-(2,2-Dibromoethenyl)-5-methylfuran is an organic compound with the molecular formula C6H4Br2O This compound is characterized by the presence of a furan ring substituted with a 2,2-dibromoethenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dibromoethenyl)-5-methylfuran typically involves the bromination of 5-methylfuran followed by the introduction of the 2,2-dibromoethenyl group. One common method involves the reaction of 5-methylfuran with bromine in the presence of a catalyst to form the dibromo derivative. This intermediate is then reacted with a suitable reagent, such as carbon tetrabromide and triisopropyl phosphite, to introduce the 2,2-dibromoethenyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dibromoethenyl)-5-methylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while substitution reactions can produce a variety of substituted furan derivatives .

Scientific Research Applications

2-(2,2-Dibromoethenyl)-5-methylfuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Dibromoethenyl)-5-methylfuran involves its interaction with specific molecular targets. The dibromoethenyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various applications, including its use as an antimicrobial agent. The molecular pathways involved include the inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dibromoethenyl)-5-methylfuran is unique due to its furan ring, which imparts different chemical properties compared to benzene or cyclopropane derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C7H6Br2O

Molecular Weight

265.93 g/mol

IUPAC Name

2-(2,2-dibromoethenyl)-5-methylfuran

InChI

InChI=1S/C7H6Br2O/c1-5-2-3-6(10-5)4-7(8)9/h2-4H,1H3

InChI Key

IKSLUVUZTMFSFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C=C(Br)Br

Origin of Product

United States

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